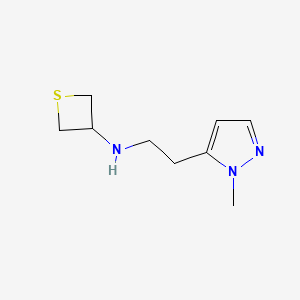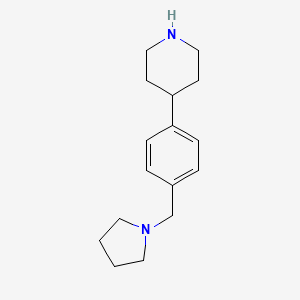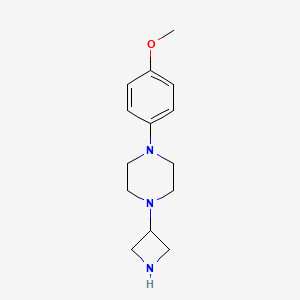
3,3-Dimethyl-2-morpholinobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-2-morpholinobutanoic acid is an organic compound with the molecular formula C10H19NO3 It is a derivative of butanoic acid, featuring a morpholine ring and two methyl groups attached to the second carbon of the butanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2-morpholinobutanoic acid typically involves the reaction of 3,3-dimethylbutanoic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the morpholine ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial methods may also incorporate additional purification steps, such as recrystallization or chromatography, to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethyl-2-morpholinobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2-morpholinobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-2-morpholinobutanoic acid involves its interaction with specific molecular targets and pathways. The morpholine ring and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethylbutanoic acid: Lacks the morpholine ring, making it less versatile in certain reactions.
Morpholine: Does not have the butanoic acid chain, limiting its applications in organic synthesis.
2-Methyl-2-morpholinobutanoic acid: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness: 3,3-Dimethyl-2-morpholinobutanoic acid is unique due to the presence of both the morpholine ring and the dimethyl-substituted butanoic acid chain. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H19NO3 |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
3,3-dimethyl-2-morpholin-4-ylbutanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)8(9(12)13)11-4-6-14-7-5-11/h8H,4-7H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
BRVQQAZCSBGGLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C(=O)O)N1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12954756.png)





![(4R,5R,6S)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B12954789.png)
